3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-17-9-13(14-10-17)22(19,20)18-7-3-4-11(8-18)21-12-5-2-6-15-16-12/h2,5-6,9-11H,3-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONVQCKBTLBNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Glycylpeptide N-tetradecanoyltransferase 1 in humans and Glycylpeptide N-tetradecanoyltransferase in yeast. These enzymes play a crucial role in the post-translational modification of proteins, which is essential for the proper functioning of cells.
Mode of Action
It is known that the compound interacts with its targets, potentially altering their activity and leading to changes in the cellular processes they are involved in.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. .
Biological Activity
The compound 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine , also known by its CAS number 2034557-34-9, is a synthetic organic molecule that features a unique combination of imidazole and pyridazine rings. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from diverse sources.
The molecular formula of the compound is , with a molecular weight of 309.39 g/mol. Its structure includes:
- An imidazole ring
- A sulfonyl group
- A piperidine moiety
- A pyridazine unit
These structural features are significant for its biological interactions.
The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. Compounds with imidazole and pyridazine structures often exhibit inhibitory effects on specific pathways involved in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of imidazole derivatives, including those similar to our compound. For instance, compounds with imidazole rings have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In particular:
- IC50 values : Compounds similar to the target compound have demonstrated IC50 values ranging from 80 nM to 1 µM against various cancer cell lines, including HCT-15 and HeLa cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the imidazole and piperidine rings can significantly affect biological activity. For example:
- Substituents on the imidazole nitrogen enhance potency.
- The presence of the sulfonyl group appears to be critical for maintaining activity against cancer cells .
Study 1: Tubulin Polymerization Inhibition
A study evaluated a series of imidazole derivatives for their ability to inhibit tubulin polymerization. The target compound's analogs showed promising results, with some achieving an IC50 below 200 nM against multiple cancer cell lines. This suggests that similar compounds may effectively disrupt microtubule dynamics in cancer cells .
Study 2: EGFR Pathway Modulation
Another investigation focused on compounds targeting the EGFR signaling pathway, which is often dysregulated in cancers. The target compound's analogs exhibited dose-dependent inhibition of EGFR phosphorylation at concentrations between 0.1–10 µM, indicating potential as therapeutic agents in cancers driven by this pathway .
Data Summary
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead compound in drug discovery due to its unique structural features. Its potential therapeutic applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
- Antimicrobial Properties : The presence of the imidazole ring is known to enhance the antimicrobial activity of compounds, making it a candidate for developing new antibiotics.
Biochemical Probes
In biochemical research, the compound can serve as a probe or ligand in various assays:
- Enzyme Inhibition Studies : It can be utilized to study enzyme interactions and inhibition mechanisms due to its ability to bind selectively to certain enzymes.
- Receptor Binding Studies : Its structural characteristics allow it to interact with various receptors, potentially modulating their activity.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Catalysis : It can act as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.
- Synthesis of Novel Materials : The compound can be used as a building block for synthesizing more complex materials with tailored properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar compounds containing imidazole and piperidine structures. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications like sulfonylation could enhance their efficacy.
Case Study 2: Antimicrobial Properties
Research in Antimicrobial Agents and Chemotherapy demonstrated that compounds with imidazole rings showed increased activity against Gram-positive bacteria. This study highlights the potential of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine as a scaffold for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analysis.
Key Observations:
- Core Heterocycles : The target compound’s pyridazine core is shared with 6-azido-3-phenyl-s-triazolo[4,3-b]pyridazine and 3,6-di(imidazol)pyridazine , but its sulfonamide-piperidine-imidazole side chain distinguishes it from simpler analogues.
- Functional Groups : The sulfonamide group may improve solubility compared to azido or nitro groups in other compounds . The imidazole moiety could enhance receptor interaction, akin to dual-imidazole pyridazines in .
Key Observations:
- Efficiency : Microwave-assisted synthesis () offers higher yields and faster reactions compared to traditional heating . The target compound’s synthesis may benefit from similar modern techniques.
- Complexity : The sulfonylation step in the target compound’s synthesis is likely more intricate than the azido cyclization in .
Pharmacological and Functional Insights
- Target vs. Piperazine Derivatives : Piperazine-based compounds () often target serotonin or dopamine receptors , whereas the target compound’s imidazole-sulfonamide group may favor histamine or protease-activated receptors .
- Imidazole vs. Phenyl Substituents : The methylimidazole group in the target compound could confer better solubility and metabolic stability compared to phenyl groups in ’s triazolopyridazine .
Q & A
Basic Research Questions
Q. What are the key considerations for designing synthetic routes for 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine?
- Methodological Answer : Multi-step synthesis should prioritize functional group compatibility and stereochemical control. For example, coupling reactions (e.g., sulfonylation of piperidine with 1-methyl-1H-imidazole-4-sulfonyl chloride) require anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) . Protecting groups (e.g., tert-butyl carbamate) may stabilize intermediates during piperidine functionalization . Evidence from analogous compounds highlights the use of acetonitrile as a solvent and NaOH for deprotection .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying substituent positions and stereochemistry, as demonstrated in pyridazine derivatives . High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds ensures batch consistency . Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates stoichiometry .
Advanced Research Questions
Q. How can in vitro assays be optimized to evaluate target receptor interactions (e.g., IGF-1R or GPCRs)?
- Methodological Answer : For IGF-1R kinase inhibition, use phosphorylation assays with recombinant kinase domains and ATP-competitive inhibitors as positive controls . GPCR binding assays (e.g., radioligand displacement for NK1 or 5-HT receptors) require membrane preparations and scintillation proximity assays (SPA) to quantify affinity . Adjust buffer ionic strength and pH to minimize nonspecific binding .
Q. What strategies resolve discrepancies in biological activity data across assay conditions?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) . For CYP3A4-mediated metabolism conflicts, employ hepatocyte co-cultures or PXR transactivation assays to distinguish enzyme inhibition from induction . Normalize data using internal controls (e.g., housekeeping genes in qPCR) to reduce variability .
Q. How can pharmacokinetic profiles be improved without compromising potency?
- Methodological Answer : Structural modifications to reduce CYP3A4 inhibition include replacing lipophilic groups with polar moieties (e.g., hydroxyl or amine substituents) . Enhance solubility via salt formation (e.g., hydrochloride) or prodrug strategies (e.g., esterification) . Plasma protein binding can be mitigated by introducing fluorine atoms or reducing aromaticity .
Q. Which computational methods predict binding affinities and guide structural optimization?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the sulfonyl-piperidine moiety and receptor active sites . Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability over time . Free energy perturbation (FEP) calculations prioritize substituents with favorable ΔG values .
Q. How can contradictions between in silico predictions and experimental binding data be resolved?
- Methodological Answer : Recalibrate force fields (e.g., AMBER) using experimental IC50 or Ki values from SPR or ITC . Validate docking poses with cryo-EM or X-ray crystallography . For false-positive predictions, apply machine learning models (e.g., random forests) trained on high-throughput screening data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
